Cucumarioside H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

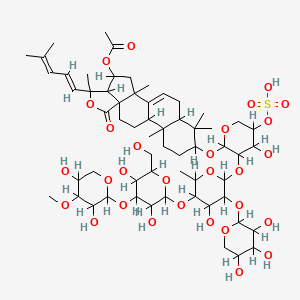

Cucumarioside H is a triterpene glycoside

Applications De Recherche Scientifique

Anticancer Properties

Cucumarioside H has shown significant anticancer activity through several mechanisms:

- Cell Cycle Arrest and Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. In studies involving triple-negative breast cancer cells (MDA-MB-231), treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential depolarization, leading to cell death through caspase activation .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly inhibited tumor growth in murine models. Mice treated with this compound showed a marked reduction in tumor size and prolonged survival compared to untreated controls .

- Mechanisms of Action : The compound's cytotoxic effects are attributed to its interaction with cellular membranes and the induction of pro-apoptotic proteins. It has been suggested that this compound interacts with membrane components like sphingomyelin and cholesterol, enhancing its cytotoxicity against various cancer cell lines .

Immunomodulatory Effects

This compound exhibits notable immunomodulatory properties:

- Macrophage Activation : Studies have shown that this compound can polarize macrophages towards the M1 phenotype, enhancing their ability to phagocytose pathogens and produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This property positions this compound as a potential agent for boosting immune responses against tumors.

- Enhanced Cytokine Production : The glycoside stimulates human mononuclear cells to produce cytokines that play critical roles in immune responses, suggesting its utility in immunotherapy strategies for cancer treatment .

Therapeutic Potential Beyond Cancer

Beyond its anticancer applications, this compound has potential therapeutic uses in other health conditions:

- Metabolic Disorders : Compounds derived from sea cucumbers exhibit antihyperlipidemic and antihyperglycemic effects, indicating their potential role in managing metabolic syndromes such as obesity and diabetes .

- Anti-inflammatory Effects : The anti-inflammatory properties of cucumariosides suggest their applicability in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities of this compound

Case Study 1: Antitumor Efficacy

In a controlled study involving mice with Ehrlich ascites carcinoma, administration of this compound at a dosage of 10 µg/kg resulted in a significant increase in average lifespan compared to untreated controls. The study highlighted the compound's ability to modulate immune responses and directly inhibit tumor growth, showcasing its potential as an adjunct therapy in cancer management .

Case Study 2: Immunomodulatory Effects

A study focusing on the effects of this compound on macrophage polarization demonstrated enhanced phagocytic activity and increased production of pro-inflammatory cytokines. This suggests that this compound could be utilized to develop new immunotherapies aimed at improving the efficacy of existing cancer treatments .

Propriétés

Numéro CAS |

116524-58-4 |

|---|---|

Formule moléculaire |

C60H92O29S |

Poids moléculaire |

1309.4 g/mol |

Nom IUPAC |

[16-[3-[5-[4-(3,5-dihydroxy-4-methoxyoxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-[(1E)-4-methylpenta-1,3-dienyl]-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-4-yl] acetate |

InChI |

InChI=1S/C60H92O29S/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-52-43(71)46(38(66)33(21-61)82-52)85-51-42(70)45(76-10)31(64)23-78-51/h11-13,17,26,28,30-54,61,63-71H,14-16,18-24H2,1-10H3,(H,73,74,75)/b17-11+ |

Clé InChI |

XPXZTNUAIBRUOQ-IGJXXCHCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |

SMILES isomérique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)/C=C/C=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cucumarioside H; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.